

The Role of CYP27C1 in Dehydroretinol Formation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Cytochrome P450 family 27 subfamily C member 1 (CYP27C1) is a mitochondrial enzyme that has been identified as the key catalyst in the conversion of vitamin A1 (all-trans-retinol) to **vitamin A2** (all-trans-3,4-dehydroretinol). This technical guide provides a comprehensive overview of the biochemical function, enzymatic activity, physiological significance, and regulatory pathways associated with CYP27C1. It includes a compilation of quantitative data, detailed experimental protocols for its study, and graphical representations of relevant biochemical and signaling pathways to serve as a resource for researchers in retinoid biology and drug development.

Introduction

CYP27C1 is a member of the cytochrome P450 superfamily of monooxygenases.^[1] Initially considered an "orphan" enzyme with no known function, its role as an all-trans-retinol 3,4-desaturase was discovered in 2016.^[1] This enzyme is crucial for generating dehydroretinol (**vitamin A2**), a retinoid with distinct physiological roles, particularly in the visual systems of lower vertebrates and as a significant component of the retinoid pool in human skin.^{[1][2]} As a mitochondrial P450 enzyme, its activity depends on an electron transport chain involving adrenodoxin (Adx) and adrenodoxin reductase (AdR).^[3] Understanding the function and regulation of CYP27C1 is critical for elucidating the full scope of retinoid metabolism and its implications in health and disease.

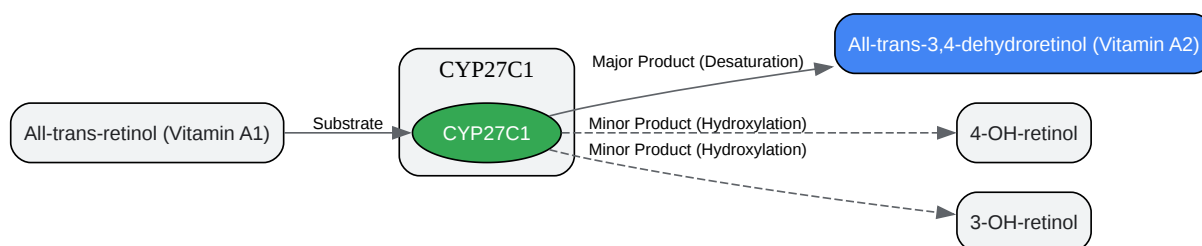
Biochemical Function and Enzymatic Activity

The Desaturation Reaction

The primary function of CYP27C1 is to catalyze the 3,4-desaturation of the β -ionone ring of retinoids. The canonical reaction is the conversion of all-trans-retinol (vitamin A1) to all-trans-3,4-didehydroretinol (**vitamin A2**).^[1]

The overall balanced chemical equation is: all-trans-retinol + 2 reduced adrenodoxin + 2 H⁺ + O₂ → all-trans-3,4-didehydroretinol + 2 oxidized adrenodoxin + 2 H₂O^[1]

While desaturation is the predominant activity, human CYP27C1 also produces minor hydroxylation products, specifically 4-hydroxy-retinol and 3-hydroxy-retinol.^{[3][4]} The ratio of the primary desaturation product to these hydroxylation byproducts is approximately 100:3:2.^{[3][4]}

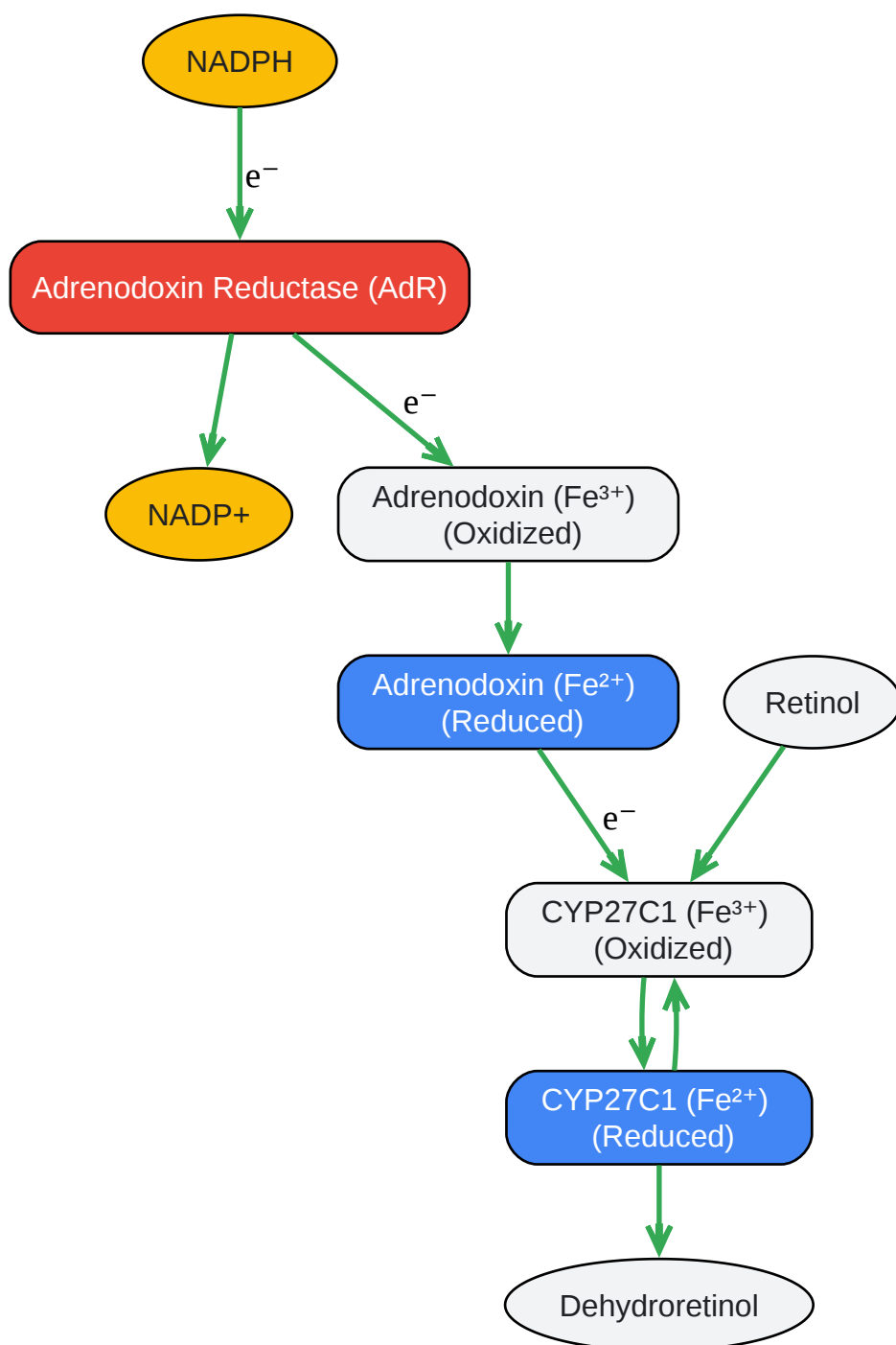


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*CYP27C1 catalyzes the desaturation of Vitamin A1 to **Vitamin A2**.*

Catalytic Mechanism and Electron Transport

As a mitochondrial P450, CYP27C1 receives electrons from NADPH via a short transport chain consisting of a flavoprotein, NADPH-adrenodoxin reductase (AdR), and an iron-sulfur protein, adrenodoxin (Adx).^[3] The catalytic mechanism is thought to begin with the abstraction of a hydrogen atom from the C-4 position of the retinol molecule, initiating the desaturation pathway.^[3] Both adrenodoxin reduction and C-H bond abstraction contribute to the rate-limiting steps of the reaction.^{[3][4]}



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Electron transport chain for CYP27C1 activity.

Quantitative Data

Substrate Specificity and Kinetic Parameters

CYP27C1 can desaturate several retinoid forms, but it shows the highest catalytic efficiency with all-trans-retinol.

Table 1: Steady-State Kinetic Parameters of Human CYP27C1

Substrate	kcat (min ⁻¹)	Km (μM)	kcat/Km (μM ⁻¹ min ⁻¹)	Reference
all-trans-retinol	4.1 ± 0.2	1.1 ± 0.2	3.7 ± 0.7	[3]

Data derived from in vitro reconstitution assays with purified human P450 27C1.[3]

Tissue Expression and Distribution

CYP27C1 expression varies significantly across species and tissues. In humans, it is most prominently found in the skin.

Table 2: CYP27C1 Expression Profile in Humans

Tissue	Expression Level (mRNA)	Protein Localization	Reference
Skin	High	Epidermis	[1][3][5]
Cervix (Ectocervix)	Medium	-	[5]
Pancreas	Low	-	[6]
Liver	Low	-	[6]
Kidney	Low	-	[6]

mRNA expression levels are relative and compiled from various databases and literature.[5][6]

Table 3: Retinoid Concentrations in Human Epidermis

Compound	Mean Concentration (µg/g protein)	Standard Deviation	Reference
β-carotene	13	± 5	[7]
Retinol	1.7	± 0.4	[7]
Dehydroretinol	0.4	± 0.2	[7]

Data from healthy human back skin epidermis.[7]

Physiological Role

In Aquatic Vertebrates: Vision

In many fish, amphibians, and reptiles, CYP27C1 plays a vital role in visual adaptation.[1] It is highly expressed in the retinal pigment epithelium (RPE) where it converts vitamin A1 to A2.[1] **Vitamin A2**-based chromophores (11-cis-3,4-didehydroretinal) create visual pigments called porphyropsins, which have a light absorption spectrum that is red-shifted compared to the vitamin A1-based rhodopsins.[1] This shift enhances vision in murky, freshwater environments where longer-wavelength light predominates.[1]

In Humans: Skin Biology

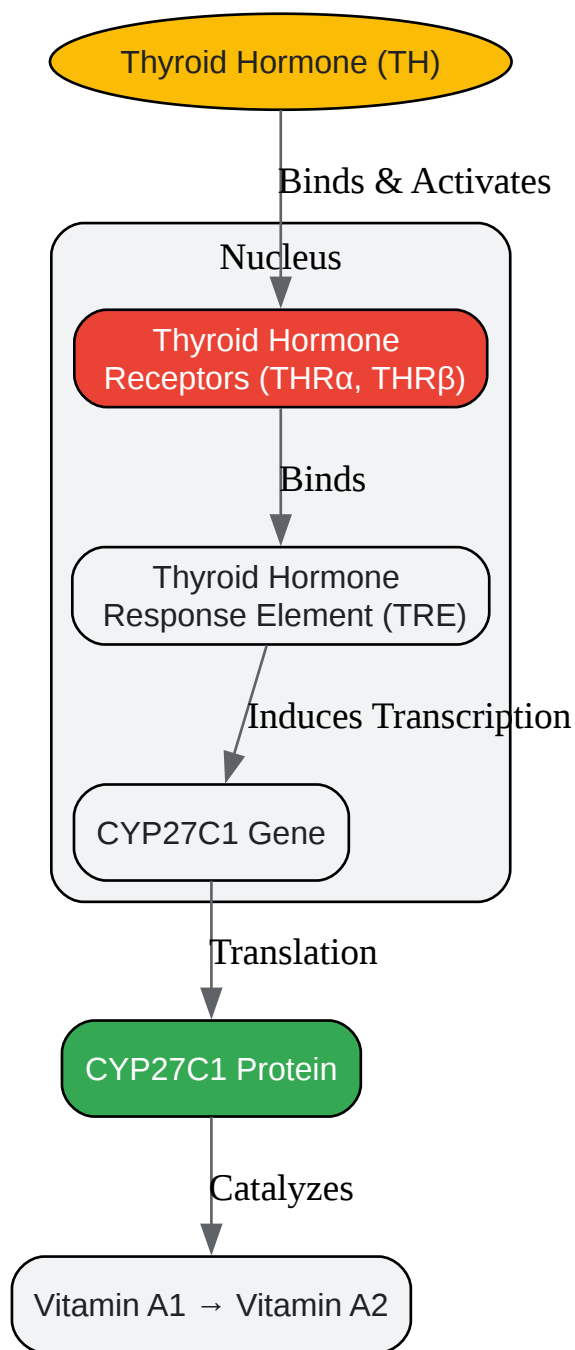
In humans, CYP27C1 is localized to the skin epidermis, where dehydroretinol constitutes a significant portion (around 25%) of the total retinoid pool.[8] The precise physiological function of this **vitamin A2** pathway in the skin is not fully understood. It has been proposed that dehydroretinoids may offer enhanced stability against UV light, thereby protecting the skin from photodegradation and maintaining a functional retinoid reservoir.[8]

Signaling and Regulation

Regulation by Thyroid Hormone

CYP27C1 expression is regulated by thyroid hormones (TH). In zebrafish, TH signaling via thyroid hormone receptors (THRs) induces the expression of *cyp27c1*. [2] All three TH receptors (*thraa*, *thrab*, and *thrb*) appear to contribute to this induction, providing a mechanism for

organisms to adapt their visual systems to environmental changes that are often linked to thyroid status, such as metamorphosis or migration.[2]

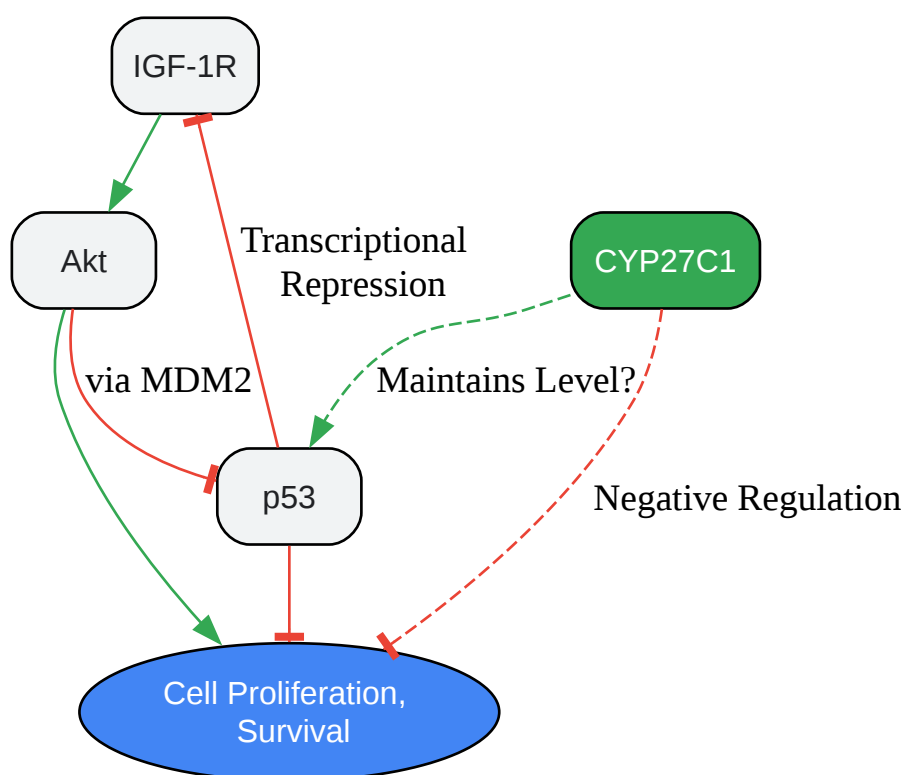


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Thyroid hormone regulation of CYP27C1 expression.

Role in Cancer: The IGF-1R/Akt/p53 Pathway

Recent studies have implicated CYP27C1 in cancer biology. In lung cancer cell lines, the expression level of CYP27C1 appears to influence tumorigenicity and sensitivity to anticancer agents.[9] Knockdown of CYP27C1 was associated with increased cell proliferation and tumor burden.[1] This effect is potentially mediated through the regulation of the IGF-1R/Akt/p53 signaling pathway, where CYP27C1 may act as a negative regulator of lung cancer cell proliferation.[10] The tumor suppressor p53 is known to negatively regulate the IGF-1/AKT pathway, and CYP27C1 appears to participate in this regulatory network, though the direct mechanism of interaction is still under investigation.[10][11][12][13]



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Proposed role of CYP27C1 in the IGF-1R/Akt/p53 signaling pathway.

Experimental Protocols

Heterologous Expression and Purification of Human CYP27C1

This protocol is adapted from methods for expressing modified human P450s in *E. coli*. [6][14][15]

- **Gene Synthesis and Cloning:** Synthesize the human CYP27C1 cDNA with codons optimized for *E. coli* expression. Introduce an N-terminal modification (e.g., deletion of residues 3-60) to enhance expression and facilitate correct membrane insertion.[6] Clone the modified sequence into a suitable expression vector (e.g., pCW).
- **Expression:** Transform the expression vector into an appropriate *E. coli* strain (e.g., DH5 α). Grow cultures in Terrific Broth at 37°C to an OD₆₀₀ of ~0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and supplement the medium with δ -aminolevulinic acid (e.g., 0.5 mM). Continue incubation at a reduced temperature (e.g., 28°C) with vigorous shaking for 48-72 hours.
- **Cell Lysis and Membrane Preparation:** Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-acetate pH 7.6, 500 mM sucrose, 0.5 mM EDTA) with lysozyme and protease inhibitors. Lyse cells using sonication or a high-pressure homogenizer.
- **Purification:** Centrifuge the lysate to pellet cell debris. Collect the supernatant and ultracentrifuge to pellet the membrane fraction. Solubilize the membrane pellet with a buffer containing a detergent (e.g., sodium cholate).
- **Chromatography:** Purify the solubilized protein using a combination of chromatography techniques, such as ion-exchange chromatography (e.g., DEAE-Sepharose) followed by hydroxyapatite chromatography. Monitor the purification process by CO-difference spectroscopy to identify P450-containing fractions.
- **Verification:** Confirm the identity and purity of the protein using SDS-PAGE and mass spectrometry.

In Vitro CYP27C1 Activity Assay

This protocol describes a cell-free reconstituted system to measure enzyme kinetics.[3][16]

- **Reaction Mixture Preparation:** In an amber vial, prepare a reaction mixture (final volume e.g., 0.5 mL) in 50 mM potassium phosphate buffer (pH 7.4). The mixture should contain:
 - Purified recombinant CYP27C1 (e.g., 0.02 μ M)

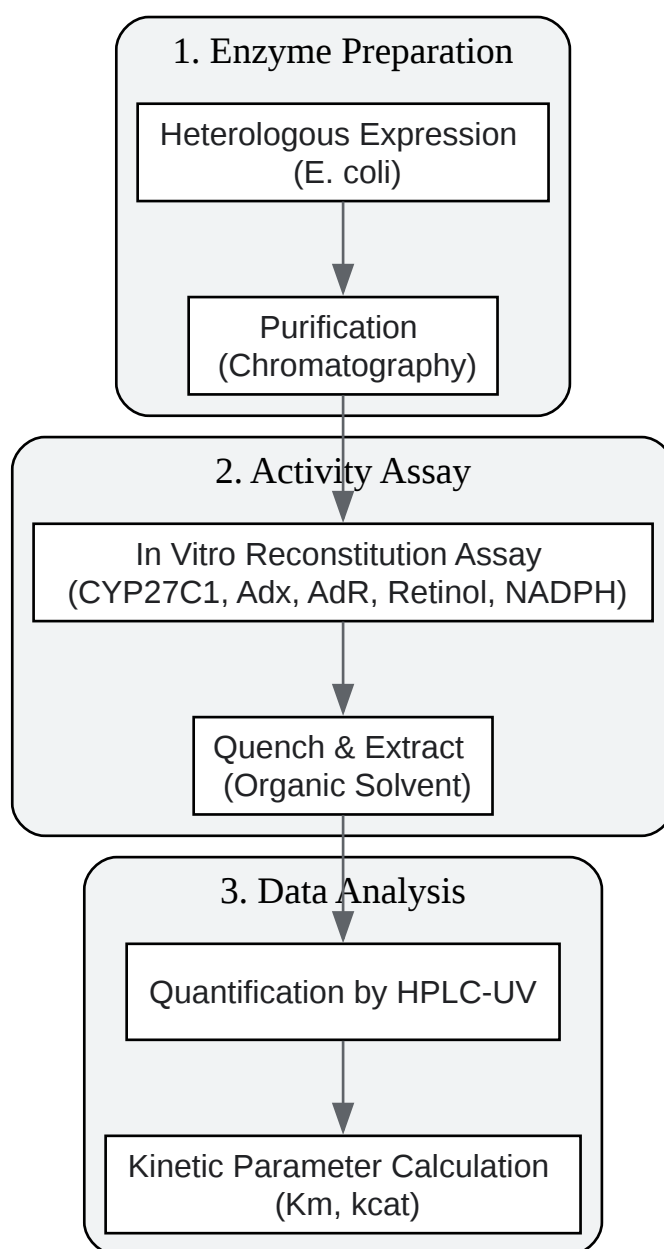
- Bovine adrenodoxin (Adx) (e.g., 5 μ M)
- Bovine NADPH-adrenodoxin reductase (AdR) (e.g., 0.2 μ M)
- A lipid/detergent for membrane protein reconstitution (e.g., 30 μ M L- α -dilauroyl-sn-glycero-3-phosphocholine)
- Varying concentrations of all-trans-retinol substrate (e.g., 0.1 to 10 μ M), added from a stock solution in ethanol.
- Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.
- Initiation: Start the reaction by adding an NADPH-generating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Incubation: Incubate at 37°C for a fixed time (e.g., 2 minutes for steady-state kinetics), ensuring the reaction is in the linear range.
- Quenching: Stop the reaction by adding 2 volumes of an organic solvent, such as tert-butyl methyl ether or hexane, containing an antioxidant (e.g., 20 μ M butylated hydroxytoluene, BHT) and an internal standard.[3][17]
- Extraction: Vortex vigorously to extract the retinoids into the organic phase. Centrifuge to separate the phases.
- Analysis: Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for HPLC analysis.

Quantification of Dehydroretinol by HPLC

This protocol outlines the analysis of retinoids from the activity assay.[18][19][20][21][22]

- HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient system can be used. A typical mobile phase might be a mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile, water, and methanol.[21][22]

- **Detection:** Monitor the eluent using a UV detector at a wavelength appropriate for retinoids, typically around 325-350 nm. Dehydroretinol has a characteristic absorption maximum distinct from retinol, allowing for their separation and quantification.
- **Quantification:** Identify and quantify the dehydroretinol and other retinoid peaks by comparing their retention times and peak areas to those of authentic standards. Normalize the results using the internal standard to correct for extraction efficiency.
- **Kinetic Analysis:** Plot the rate of product formation against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_{max} (or k_{cat}) values.



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Workflow for characterizing CYP27C1 enzymatic activity.

Conclusion and Future Directions

CYP27C1 is now firmly established as the enzyme responsible for dehydroretinol synthesis in vertebrates. Its role in tuning the visual system of aquatic animals is well-characterized, but its function in human skin remains an active area of investigation. The link between CYP27C1 and the IGF-1R/Akt/p53 signaling pathway opens new avenues for exploring its role in cancer

biology and as a potential therapeutic target. Future research should focus on elucidating the precise physiological functions of the **vitamin A2** pathway in human tissues, identifying the endogenous factors that regulate CYP27C1 expression in mammals, and exploring the potential for modulating its activity for therapeutic benefit in dermatology and oncology.

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- To cite this document: BenchChem. [The Role of CYP27C1 in Dehydroretinol Formation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023193#role-of-cyp27c1-in-dehydroretinol-formation]

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